molecular formula C18H10ClN3O3S B2427883 5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE CAS No. 330201-14-4

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE

Cat. No.: B2427883
CAS No.: 330201-14-4
M. Wt: 383.81
InChI Key: HTYIJIVUCIXIQM-UHFFFAOYSA-N
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Description

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE typically involves multiple steps One common method includes the initial formation of the benzothiazole core through the cyclization of o-aminothiophenol with an appropriate aldehydeThe final step involves the coupling of the benzothiazole derivative with a benzamide precursor under suitable conditions, such as the use of coupling reagents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. These properties enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYIJIVUCIXIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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